
1-Diethylphosphoryl-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diethylphosphoryl-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C11H14F3OP . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 1-Diethylphosphoryl-3-(trifluoromethyl)benzene consists of a benzene ring with a trifluoromethyl group (-CF3) and a diethylphosphoryl group (-PO(C2H5)2) attached . The InChI code for this compound is 1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
1-Diethylphosphoryl-3-(trifluoromethyl)benzene is a powder that is stored at room temperature . Its molecular weight is 250.2 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Crystalline Covalent Organic Frameworks
Crystalline covalent organic frameworks (COFs) represent a significant area of research due to their extended porous frameworks, which are linked through various chemical bonds. These materials are noted for their exceptional chemical and thermal stability, as well as their permanent porosity. While the specific research on "1-Diethylphosphoryl-3-(trifluoromethyl)benzene" in the context of COFs was not found, the study of COFs such as those created through condensation reactions involving different organic building units provides a window into how similar compounds might be utilized to design novel porous materials with wide-ranging applications (Uribe-Romo et al., 2011).
Catalysts for Organic Synthesis
The role of triflic acid as a catalyst in the synthesis of ethylbenzene through the transalkylation of o-diethylbenzene with benzene underscores the importance of specific functional groups and catalysts in facilitating chemical reactions. This research highlights how certain compounds, possibly including "1-Diethylphosphoryl-3-(trifluoromethyl)benzene," could be explored for their catalytic properties in organic synthesis, especially in reactions requiring specific environmental conditions such as low temperatures and atmospheric pressure (Al-Kinany et al., 2005).
Phosphorylation Processes
A study on the phosphorylation of benzene with diethyl phosphite presents a method based on electrocatalytic oxidation under mild conditions. This research suggests potential pathways for the functionalization of benzene derivatives, which could extend to compounds like "1-Diethylphosphoryl-3-(trifluoromethyl)benzene," highlighting the compound's relevance in synthesizing organophosphorus compounds with potential applications in various chemical industries (Khrizanforov et al., 2015).
Applications in Polymerization
The use of certain phosphorus-containing compounds as RAFT agents in the polymerization of styrene indicates the significance of such compounds in controlling polymerization processes. While the direct application of "1-Diethylphosphoryl-3-(trifluoromethyl)benzene" in polymerization was not identified, the study demonstrates the broader potential of phosphorus-containing compounds in materials science, particularly in synthesizing polymers with controlled properties (Alberti et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-diethylphosphoryl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDPXAMBNKYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diethylphosphoryl-3-(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

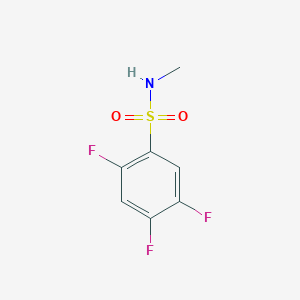
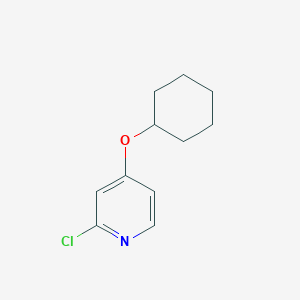
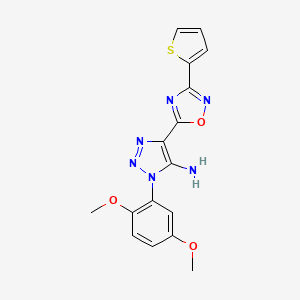
![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)
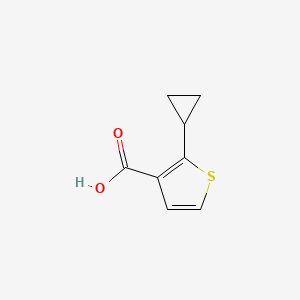
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)
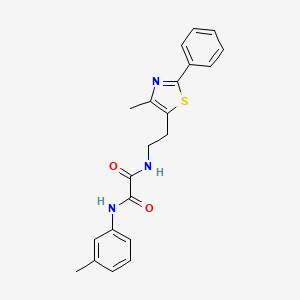
![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)
![ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2987076.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxyphenyl)methanone](/img/structure/B2987080.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2987082.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2987083.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2987085.png)
![6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2987086.png)